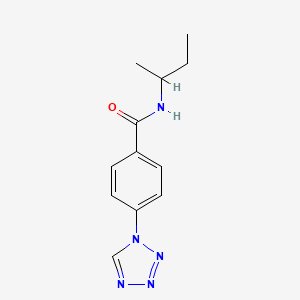![molecular formula C12H15N7 B6077619 N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine, also known as MRS 1754, is a selective antagonist of the A2B adenosine receptor. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a nucleoside that is released by cells during stress or injury. Adenosine receptors play a role in a wide range of physiological processes, including regulation of blood flow, neurotransmitter release, and inflammation.
作用機序
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 is a selective antagonist of the A2B adenosine receptor. Antagonists bind to receptors but do not activate them, thereby blocking the effects of the endogenous ligand. N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 binds to the A2B adenosine receptor with high affinity and specificity, inhibiting its activation by adenosine. This blockade of the A2B adenosine receptor has been shown to have a wide range of effects on various physiological processes.
Biochemical and Physiological Effects:
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been shown to have a wide range of biochemical and physiological effects. For example, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been shown to reduce inflammation in animal models of inflammatory disease. N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has also been shown to reduce the proliferation of cancer cells in vitro. Other studies have shown that N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 can modulate the release of neurotransmitters and regulate blood flow.
実験室実験の利点と制限
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has several advantages for use in lab experiments. It is highly selective for the A2B adenosine receptor, which allows for specific targeting of this receptor in studies. N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 is also relatively stable and can be used in a variety of experimental conditions. However, there are also limitations to the use of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. For example, it is not a completely selective antagonist and can bind to other adenosine receptors at high concentrations. Additionally, the effects of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 on different physiological processes can be complex and difficult to interpret.
将来の方向性
There are many potential future directions for research on N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. One area of interest is the role of A2B adenosine receptors in cancer. Studies have shown that A2B adenosine receptors are upregulated in many types of cancer, and inhibition of these receptors may have therapeutic potential. Another area of interest is the role of A2B adenosine receptors in the regulation of blood flow and cardiovascular disease. Finally, further research is needed to fully understand the complex effects of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 on various physiological processes.
合成法
The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 involves several steps, including the reaction of 2-methylimidazole with 3-bromopropylamine to form 3-(2-methyl-1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 6-chloropurine to form N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been described in several publications and can be performed using standard laboratory techniques.
科学的研究の応用
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been used extensively in scientific research to study the role of adenosine receptors in various physiological processes. For example, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been used to investigate the role of A2B adenosine receptors in the regulation of inflammation. Studies have shown that activation of A2B adenosine receptors promotes the release of inflammatory cytokines, while inhibition of these receptors reduces inflammation.
特性
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7/c1-9-13-4-6-19(9)5-2-3-14-11-10-12(16-7-15-10)18-8-17-11/h4,6-8H,2-3,5H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJYJWOHVLCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)



![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)

